4-Hydroxycinnoline-3-carboxylic acid
Overview
Description
4-Hydroxycinnoline-3-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C9H6N2O3 It is a derivative of cinnoline, a nitrogenous organic base
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxycinnoline-3-carboxylic acid typically involves the cyclization of the alkyne o-C6H4(NH2)C≡CCO2H in water. This reaction yields the desired compound, which can then be decarboxylated and the hydroxyl group reductively removed to obtain the parent heterocycle . Another method involves the conversion of diethyl mesoxalate phenylhydrazone into the corresponding acid, followed by cyclization with titanium tetrachloride .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxycinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can be performed to remove the hydroxyl group, converting it into other derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Pyridine and acetic anhydride are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various cinnoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-Hydroxycinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Medicine: Derivatives of this compound are explored for potential therapeutic applications, including drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydroxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it shows antibacterial activity by targeting bacterial enzymes and interfering with their metabolic pathways .
Comparison with Similar Compounds
Cinnoline: The parent compound of 4-hydroxycinnoline-3-carboxylic acid, with similar structural properties.
Quinoxaline: Another aromatic heterocyclic compound with nitrogen atoms in the ring.
Phthalazine: A compound with a similar nitrogenous structure.
Quinazoline: A heterocyclic compound with comparable chemical properties.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and bioactivity. Its hydroxyl and carboxylic acid groups make it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
4-oxo-1H-cinnoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-5-3-1-2-4-6(5)10-11-7(8)9(13)14/h1-4H,(H,10,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPLRYYWAXPVMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=NN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968256 | |
Record name | 4-Hydroxycinnoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53512-17-7, 18514-85-7 | |
Record name | 53512-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxycinnoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40968256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-hydroxycinnoline-3-carboxylic acid in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing various substituted cinnolines. For instance, it can be transformed into 4,6-diaminocinnoline, a compound with potential biological activity. []
Q2: Can you describe a key step in the synthesis of this compound?
A2: A pivotal step involves the cyclization of mesoxalyl chloride phenylhydrazones. This reaction leads to the formation of substituted 4-hydroxycinnoline-3-carboxylic acids. [, ]
Q3: How does this compound react with pyridine and acetic anhydride?
A3: Research indicates that this compound, when treated with pyridine and acetic anhydride, undergoes a specific chemical transformation. [, , ] While the exact details of this reaction require further investigation within the provided abstracts, it highlights the reactivity of the carboxylic acid group and the potential for derivatization.
Q4: Are there alternative synthetic routes to 4,6-diaminocinnoline that bypass the use of this compound?
A4: While this compound represents a viable precursor to 4,6-diaminocinnoline, researchers have explored alternative synthetic pathways. [] These explorations aim to optimize the synthesis by potentially enhancing yields or simplifying reaction steps.
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